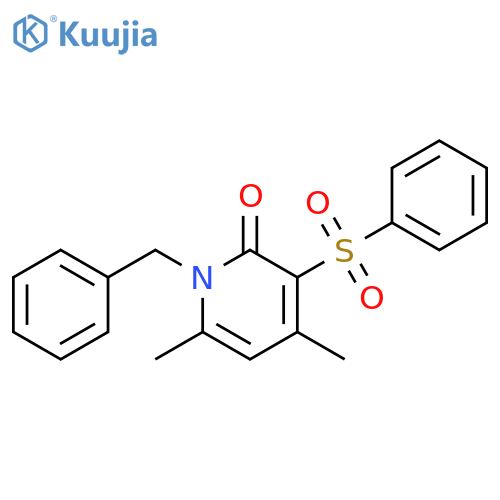

Cas no 306977-13-9 (1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)

1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE 化学的及び物理的性質

名前と識別子

-

- 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE

- 3-(benzenesulfonyl)-1-benzyl-4,6-dimethyl-1,2-dihydropyridin-2-one

-

- インチ: 1S/C20H19NO3S/c1-15-13-16(2)21(14-17-9-5-3-6-10-17)20(22)19(15)25(23,24)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

- InChIKey: FXOLFYIZIGKFLU-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=CC=C2)C(C)=CC(C)=C1S(C1=CC=CC=C1)(=O)=O

1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 12G-355S-1MG |

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone |

306977-13-9 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Ambeed | A890638-1g |

3-(Benzenesulfonyl)-1-benzyl-4,6-dimethyl-1,2-dihydropyridin-2-one |

306977-13-9 | 90% | 1g |

$350.0 | 2024-07-28 | |

| Key Organics Ltd | 12G-355S-50MG |

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone |

306977-13-9 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664409-2mg |

1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)pyridin-2(1H)-one |

306977-13-9 | 98% | 2mg |

¥536 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664409-5mg |

1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)pyridin-2(1H)-one |

306977-13-9 | 98% | 5mg |

¥661 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664409-1mg |

1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)pyridin-2(1H)-one |

306977-13-9 | 98% | 1mg |

¥464 | 2023-04-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909796-1g |

3-(Benzenesulfonyl)-1-benzyl-4,6-dimethyl-1,2-dihydropyridin-2-one |

306977-13-9 | 90% | 1g |

¥2401.0 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664409-10mg |

1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)pyridin-2(1H)-one |

306977-13-9 | 98% | 10mg |

¥739 | 2023-04-14 | |

| Key Organics Ltd | 12G-355S-10MG |

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone |

306977-13-9 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 12G-355S-100MG |

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone |

306977-13-9 | >90% | 100mg |

£110.00 | 2025-02-09 |

1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE 関連文献

-

1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONEに関する追加情報

1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE: A Comprehensive Overview

The compound with CAS No. 306977-13-9, commonly referred to as 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyridinones, which are known for their versatile chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The benzyl group attached to the pyridinone ring introduces additional electronic and steric effects, enhancing its reactivity and functionality.

Recent studies have highlighted the importance of phenylsulfonyl substituents in modulating the electronic properties of aromatic systems. In the case of 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE, the phenylsulfonyl group plays a crucial role in stabilizing the molecule's structure through resonance effects. This stabilization not only enhances the compound's thermal stability but also makes it a promising candidate for use in high-temperature applications. Additionally, the dimethyl groups at positions 4 and 6 contribute to the molecule's hydrophobicity, which is advantageous in drug design where lipid solubility is critical.

The synthesis of 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Researchers have recently explored the use of transition metal catalysts to optimize the reaction conditions, leading to higher yields and improved purity. These advancements have made the compound more accessible for large-scale production, paving the way for its integration into commercial products.

In terms of applications, pyridinone derivatives like this compound have shown remarkable potential in the field of medicinal chemistry. For instance, studies have demonstrated that benzyl pyridinone derivatives can act as inhibitors of certain enzymes involved in disease pathways. The phenylsulfonyl group's ability to form hydrogen bonds with target proteins makes it an attractive feature for drug design. Furthermore, the compound's unique structure allows for further functionalization, enabling researchers to tailor its properties for specific therapeutic applications.

Another area where 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE has garnered attention is in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel materials with tailored electronic properties. Recent research has focused on incorporating this compound into organic semiconductors, where its electron-withdrawing groups enhance charge transport properties.

From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of sustainable solvents and catalysts in its production aligns with current trends toward green chemistry. Additionally, its biodegradability has been studied extensively, ensuring that it meets stringent environmental regulations.

In conclusion, 1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and functionalization techniques, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

306977-13-9 (1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE) 関連製品

- 874-56-6(azepane-1-carbodithioic acid)

- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)

- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)